Cas no 878477-24-8 (Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate)
Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate
- 3-HYDROXY-5-METHANESULFONYL-ISOTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER
- Methyl 2,3-dihydro-5-(methylsulfonyl)-3-oxo-4-isothiazolecarboxylate (ACI)
- 3-Hydroxy-5-methylsulfonylisothiazole-4-carboxylic acid methyl ester
- Methyl 5-(methanesulfonyl)-3-oxo-2,3-dihydro-1,2-thiazole-4-carboxylate
- 4-Isothiazolecarboxylic acid, 2,3-dihydro-5-(methylsulfonyl)-3-oxo-,methyl ester
- DTXSID50696573
- METHYL 5-METHANESULFONYL-3-OXO-2H-1,2-THIAZOLE-4-CARBOXYLATE
- BS-48734
- 878477-24-8
- CS-0159962
- METHYL 3-HYDROXY-5-METHANESULFONYL-ISOTHIAZOLE-4-CARBOXYLATE
- Methyl 3-hydroxy-5-(methylsulfonyl)isothiazole-4-carboxylate
- UWITWVXLWLBPCU-UHFFFAOYSA-N
- METHYL 3-HYDROXY-5-METHANESULFONYL-1,2-THIAZOLE-4-CARBOXYLATE
- Methyl 5-(methylsulfonyl)-3-oxo-2,3-dihydroisothiazole-4-carboxylate
- SCHEMBL378676
- DB-357097
- MFCD11501430
- SY287835
-
- MDL: MFCD11501430
- Inchi: 1S/C6H7NO5S2/c1-12-5(9)3-4(8)7-13-6(3)14(2,10)11/h1-2H3,(H,7,8)
- InChI Key: UWITWVXLWLBPCU-UHFFFAOYSA-N
- SMILES: O=C(C1=C(S(C)(=O)=O)SNC1=O)OC
Computed Properties
- Exact Mass: 236.977
- Monoisotopic Mass: 236.977
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 123Ų
Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1230156-1g |
Methyl 5-(methylsulfonyl)-3-oxo-2,3-dihydroisothiazole-4-carboxylate |
878477-24-8 | 95% | 1g |
$900 | 2024-06-03 | |
| Ambeed | A1372958-100mg |
Methyl 5-(methylsulfonyl)-3-oxo-2,3-dihydroisothiazole-4-carboxylate |
878477-24-8 | 95% | 100mg |
$252.0 | 2025-04-16 | |
| Ambeed | A1372958-250mg |
Methyl 5-(methylsulfonyl)-3-oxo-2,3-dihydroisothiazole-4-carboxylate |
878477-24-8 | 95% | 250mg |
$378.0 | 2025-04-16 | |
| Ambeed | A1372958-1g |
Methyl 5-(methylsulfonyl)-3-oxo-2,3-dihydroisothiazole-4-carboxylate |
878477-24-8 | 98% | 1g |
$616.0 | 2024-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230602-100mg |
Methyl 3-hydroxy-5-(methylsulfonyl)isothiazole-4-carboxylate |
878477-24-8 | 98% | 100mg |
¥1693.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230602-250mg |
Methyl 3-hydroxy-5-(methylsulfonyl)isothiazole-4-carboxylate |
878477-24-8 | 98% | 250mg |
¥2200.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230602-1g |
Methyl 3-hydroxy-5-(methylsulfonyl)isothiazole-4-carboxylate |
878477-24-8 | 98% | 1g |
¥5078.00 | 2024-04-27 | |
| abcr | AB285299-100 mg |
3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester; . |
878477-24-8 | 100 mg |
€246.10 | 2023-07-20 | ||
| abcr | AB285299-250 mg |
3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester; . |
878477-24-8 | 250 mg |
€363.90 | 2023-07-20 | ||
| abcr | AB285299-500 mg |
3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester; . |
878477-24-8 | 500 mg |
€502.50 | 2023-07-20 |
Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate
Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate (CAS No. 878477-24-8): A Comprehensive Overview
Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate (CAS No. 878477-24-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a methylsulfonyl group and a carboxylate moiety, contribute to its distinctive chemical properties and biological interactions.
The synthesis and characterization of Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate have been extensively studied to understand its role in various biochemical pathways. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, making it more accessible for further research and development. The compound's molecular structure, featuring a thiazole ring with substituents at the 5th and 3rd positions, makes it a promising candidate for drug discovery programs targeting inflammation, infection, and other metabolic disorders.
In the realm of medicinal chemistry, thiazole derivatives have been widely explored due to their ability to modulate multiple biological targets. The methylsulfonyl group in Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate is particularly noteworthy, as it has been shown to enhance the compound's binding affinity to certain enzymes and receptors. This feature makes it an attractive scaffold for designing novel therapeutic agents with improved pharmacological profiles.
Recent studies have highlighted the potential of Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate in addressing chronic inflammatory conditions. Researchers have observed that this compound exhibits anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. The mechanism of action involves the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are central to the inflammatory response. This discovery opens up new avenues for developing treatments for diseases such as rheumatoid arthritis and inflammatory bowel disease.
The carboxylate moiety in the molecular structure of Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate also contributes to its pharmacological versatility. This functional group allows for various chemical modifications, enabling the synthesis of analogues with enhanced bioavailability and targeted delivery systems. Such modifications are crucial for optimizing drug formulations and improving therapeutic outcomes.
Ongoing research is focused on elucidating the full spectrum of biological activities associated with Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate. Preliminary findings suggest that this compound may have additional roles in metabolic regulation and neuroprotection. For instance, studies indicate that it can influence glucose metabolism by modulating insulin signaling pathways. Furthermore, its potential neuroprotective effects have been observed in models of neurodegenerative diseases, suggesting its utility in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The chemical stability and solubility profile of Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate are also areas of active investigation. Researchers are exploring methods to enhance its shelf life and bioavailability through formulation strategies such as prodrugs or encapsulation techniques. These efforts aim to ensure that the compound remains effective throughout its intended use while minimizing any potential side effects.
In conclusion, Methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in addressing some of the most challenging medical conditions faced today.
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